

A Technical Guide to the Chemical Structure and Properties of Digitoxin

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Compound of Interest

Compound Name: Digitolutein

Cat. No.: B1214074

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Disclaimer: Initial searches for "**Digitolutein**" did not yield relevant results. The information presented in this guide pertains to "Digitoxin," a closely related and well-documented cardiac glycoside, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Digitoxin. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Digitoxin is a cardiac glycoside derived from the foxglove plant (*Digitalis purpurea*). Its structure consists of a steroid nucleus (aglycone) linked to a trisaccharide chain.

Table 1: Chemical Identification of Digitoxin

Identifier	Value
IUPAC Name	3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]
CAS Number	71-63-6[1]
Molecular Formula	C41H64O13[1]
Molecular Weight	764.9 g/mol [1]
Synonyms	Digitoxoside, Carditoxin, Crystalline digitalin[1]

Physicochemical Properties

Digitoxin presents as an odorless, white or pale buff microcrystalline powder.

Table 2: Physicochemical Properties of Digitoxin

Property	Value	Source
Melting Point	256-257 °C	--INVALID-LINK--
Physical Description	Odorless white or pale buff microcrystalline powder	--INVALID-LINK--
Purity	≥92%	--INVALID-LINK--

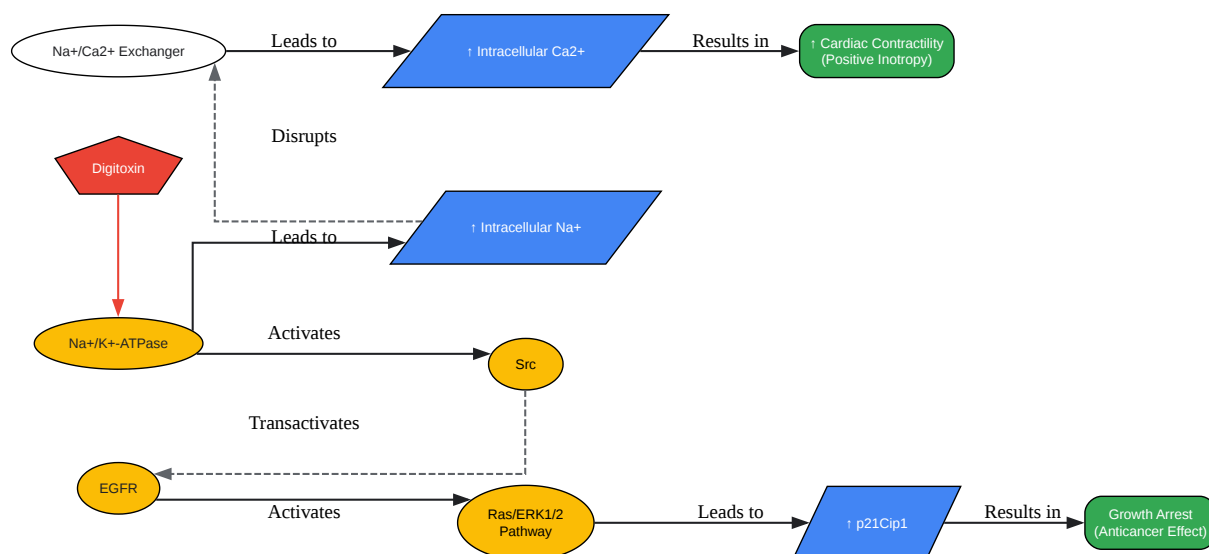
Biological Activity and Mechanism of Action

Digitoxin is a potent inhibitor of the plasma membrane Na⁺/K⁺-ATPase (sodium-potassium pump). This inhibition is central to both its therapeutic effects in cardiology and its potential as an anticancer agent.

In Cardiac Myocytes: The inhibition of Na^+/K^+ -ATPase by digitoxin leads to an increase in the intracellular sodium concentration. This elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. The increased availability of intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect. Additionally, digitoxin exerts a parasympathomimetic action, which leads to a decreased heart rate (negative chronotropy) and reduced atrioventricular conduction velocity (negative dromotropy).

In Cancer Cells: Recent studies have highlighted the anticancer properties of digitoxin. At therapeutic concentrations, digitoxin can inhibit the proliferation of various cancer cell lines. The Na^+/K^+ -ATPase, upon binding to digitoxin, can function as a signal transducer. This can lead to the activation of several downstream signaling pathways, including the Src kinase, epidermal growth factor receptor (EGFR), and the Ras/ERK1/2 cascade. The activation of these pathways can result in an increased expression of the cell cycle inhibitor p21Cip1, leading to growth arrest. Furthermore, digitoxin has been shown to modulate the transcriptional activity of AP-1 and NF- κ B, which are key regulators of cancer-related genes.

Signaling Pathway of Digitoxin



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Figure 1: Signaling pathway of Digitoxin in cardiac and cancer cells.

Experimental Protocols

This section details common experimental methodologies used to investigate the biological effects of Digitoxin.

This assay is used to assess the cytotoxic effects of Digitoxin on cancer cell lines.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 2.0×10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

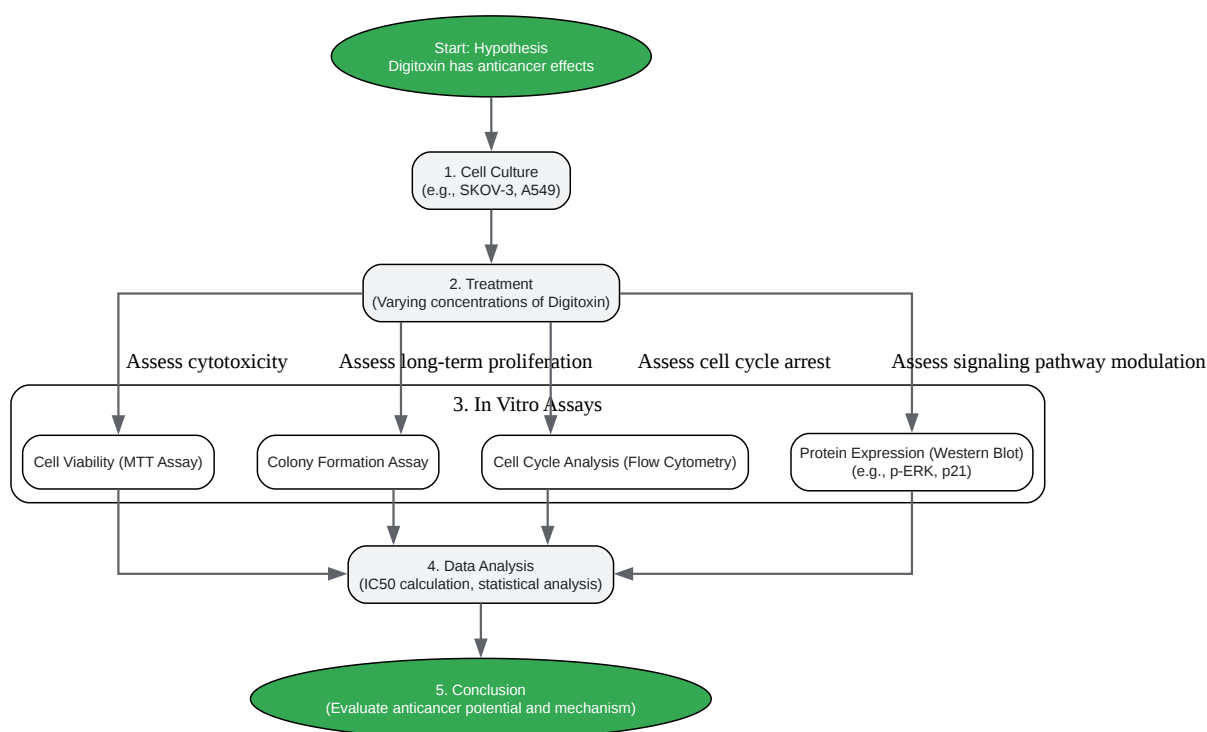
- Treatment: Treat the cells with varying concentrations of Digitoxin for 24 or 48 hours.
- MTT Addition: Add 10 μ l of MTT solution (final concentration 0.45 mg/ml) to each well.
- Incubation: Incubate the plate for 1 to 4 hours at 37°C.
- Solubilization: Add 100 μ l of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

This assay measures the inhibitory effect of Digitoxin on the activity of the Na⁺/K⁺-ATPase enzyme.

Protocol:

- Enzyme Preparation: Purified Na⁺/K⁺-ATPase isoforms are used for the assay.
- Reaction Mixture: Prepare a reaction medium containing 130 mM NaCl, 5 mM KCl, 3 mM MgCl₂, 25 mM histidine (pH 7.4), and 1 mM EGTA.
- Inhibitor Addition: Add varying concentrations of Digitoxin to the reaction mixture containing the enzyme.
- Reaction Initiation: Start the reaction by adding 1 mM ATP and incubate at 37°C for 1 hour.
- Phosphate Measurement: The Na⁺/K⁺-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Experimental Workflow for Evaluating Anticancer Effects of Digitoxin



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Figure 2: General experimental workflow for evaluating the anticancer effects of Digitoxin.

Quantitative Data Summary

Table 3: Biological Activity of Digitoxin

Parameter	Organism/Cell Line	Value	Reference
EC50 (Na ⁺ /K ⁺ -ATPase inhibition)	Not specified	0.78 μ M	--INVALID-LINK--
IC50 (Cell Viability, 72h)	H1975 (NSCLC)	~10 nM	--INVALID-LINK--
IC50 (Cell Viability, 72h)	A549 (NSCLC)	~20 nM	--INVALID-LINK--
IC50 (Cell Viability, 48h)	HeLa (Cervical Cancer)	28 nM	--INVALID-LINK--

Conclusion

Digitoxin is a well-characterized cardiac glycoside with a defined chemical structure and a primary mechanism of action involving the inhibition of Na⁺/K⁺-ATPase. This activity leads to its established use in treating certain heart conditions and also underlies its emerging potential as an anticancer agent. The ability of Digitoxin to modulate key signaling pathways in cancer cells, such as the Src/EGFR/ERK pathway, presents a promising avenue for further research and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Digitoxin's therapeutic applications.

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References

- 1. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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